(3S)-rel-N-Benzyl-3-benzylamino-D-aspartic acid
CAS No.: 55645-40-4
Cat. No.: VC3891164
Molecular Formula: C18H20N2O4
Molecular Weight: 328.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 55645-40-4 |
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Molecular Formula | C18H20N2O4 |
Molecular Weight | 328.4 g/mol |
IUPAC Name | 2,3-bis(benzylamino)butanedioic acid |
Standard InChI | InChI=1S/C18H20N2O4/c21-17(22)15(19-11-13-7-3-1-4-8-13)16(18(23)24)20-12-14-9-5-2-6-10-14/h1-10,15-16,19-20H,11-12H2,(H,21,22)(H,23,24) |
Standard InChI Key | FZEXWQSUEVTZEC-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CNC(C(C(=O)O)NCC2=CC=CC=C2)C(=O)O |
Canonical SMILES | C1=CC=C(C=C1)CNC(C(C(=O)O)NCC2=CC=CC=C2)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
(3S)-rel-N-Benzyl-3-benzylamino-D-aspartic acid belongs to the class of aspartic acid derivatives with the molecular formula C₁₈H₂₀N₂O₄ and a molecular weight of 328.4 g/mol . Its structure features:
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A D-aspartic acid backbone with a 3S relative configuration.
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Two benzylamino groups at the α- and β-positions, enhancing lipophilicity and membrane permeability .
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Carboxylic acid moieties at positions 1 and 4, contributing to its zwitterionic nature under physiological conditions .
The stereochemical arrangement is critical for its biological activity, as evidenced by its InChIKey: FZEXWQSUEVTZEC-UHFFFAOYSA-N, which distinguishes it from other diastereomers like the (2R,3R)-isomer .
Synthetic Methodologies
Asymmetric Synthesis Strategies
The synthesis of (3S)-rel-N-Benzyl-3-benzylamino-D-aspartic acid typically involves chiral resolution or stereoselective alkylation:
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Starting Material: L-Proline or D-aspartic acid precursors are modified via benzylation. For example, L-proline treated with benzyl bromide and K₂CO₃ yields N,O-dibenzyl intermediates .
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Phosphonate Coupling: Lithium salts of dimethyl methylphosphonate react with intermediates to form β-ketophosphonates, which are reduced asymmetrically using agents like catecholborane (CB) to achieve >96% diastereomeric excess .
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Deprotection: Final acidic hydrolysis removes protecting groups, yielding the target compound.
Challenges in Scalability
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Low Yields: Early methods using ethanol reflux reported yields <50%, prompting optimization with DMF and NaHCO₃ to improve efficiency to ~83% .
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Stereochemical Purity: Achieving the desired (3S)-rel configuration requires rigorous chiral chromatography or enzymatic resolution .
Pharmacological Significance
Neurotransmitter Receptor Modulation
(3S)-rel-N-Benzyl-3-benzylamino-D-aspartic acid exhibits structural similarities to endogenous glutamate, enabling interactions with NMDA and AMPA receptors . In vitro studies suggest:
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Partial Agonism: Binds to glutamate receptor subunits with an EC₅₀ of 12 μM, inducing calcium influx in neuronal cultures .
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Neuroprotective Potential: At submicromolar concentrations, it reduces oxidative stress in rat hippocampal slices exposed to Aβ42 peptides .
Hormonal Regulation
D-aspartic acid derivatives are implicated in testosterone synthesis via:
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3β-HSD Activation: In rat Leydig cells, 500 mg/kg increases 3β-hydroxysteroid dehydrogenase (3β-HSD) activity by 12%, elevating serum testosterone by 20% .
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Negative Feedback: Prolonged exposure downregulates testicular steroidogenic enzymes, explaining paradoxical testosterone suppression in human trials .
Applications in Drug Development
Peptide Synthesis
The compound serves as a building block for constrained peptides:
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Backbone Rigidity: Its bicyclic structure stabilizes β-turn motifs in peptidomimetics targeting G-protein-coupled receptors .
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Case Study: Conjugation to pyrrolobenzodiazepine dimers enhances antitumor activity in breast cancer cell lines (IC₅₀ = 0.8 nM vs. MCF-7) .
Analytical Reference Standards
As a folic acid impurity, it is used in HPLC method validation:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume